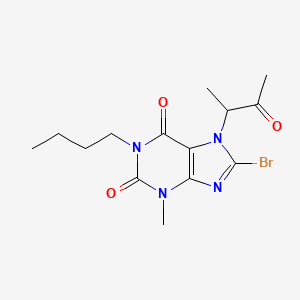

8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of purine derivatives often involves intricate reactions that introduce specific functional groups to the purine core. For instance, the unusual reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide (DMF) results in the formation of 8-dimethylamino-substituted products, showcasing the complexity and unexpected outcomes in the synthesis of such compounds (Khaliullin & Shabalina, 2020). Moreover, the use of protective groups, such as thietanyl, during the synthesis highlights the delicate balance required to achieve desired substitutions on the purine scaffold (Khaliullin & Shabalina, 2020).

Molecular Structure Analysis

The molecular structure of purine derivatives is a critical aspect that influences their chemical behavior and potential applications. Studies like the one on 8-bromo-guanosine and 8-bromo-adenosine reveal the syn conformation of these purine nucleosides, contrary to the more common anti conformation, indicating how modifications at specific positions can significantly alter the molecule's overall structure (Tavale & Sobell, 1970).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions that reflect their reactivity and potential utility. For example, the reaction of methyl 1-(2-bromo-2-methyl-1-oxopropyl)-cyclobutanecarboxylates with zinc and aromatic aldehydes showcases the versatility of purine compounds in synthesis reactions, leading to the creation of complex structures with potential biological activities (Kirillov, Shchepin, & Melekhin, 2007).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies focusing on the quantitative investigation of intermolecular interactions in purine derivatives provide valuable insights into their potential applications based on physical properties (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential for the application of purine derivatives in chemical synthesis and drug design. The methylation and reduction studies of purine compounds, as well as the exploration of their stereochemistry, provide a foundation for understanding their chemical properties and how they can be manipulated for specific purposes (Armarego & Reece, 1976).

Applications De Recherche Scientifique

Synthesis and Antidepressant Properties

The compound has been used as an intermediate in the synthesis of antidepressant agents. Specifically, derivatives of the compound exhibited pronounced antidepressant activity. For instance, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, synthesized via the reaction of 8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione, demonstrated significant antidepressant effects (Khaliullin et al., 2018).

Chemical Synthesis and Protective Groups

The compound is also crucial in the field of chemical synthesis, particularly in the context of protective groups for the synthesis of derivatives. It reacts with amines to yield corresponding derivatives, which after treatment with sodium alkoxide, results in the formation of specific compounds with the thietanyl protecting group removed (Khaliullin et al., 2015). Similarly, it has been used to synthesize 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The synthesis involves the introduction of a thietanyl protecting group and subsequent reactions leading to the formation of target compounds (Khaliullin & Shabalina, 2020).

Unusual Reaction Products in Chemical Synthesis

The compound's reactions with other chemicals, such as trisamine in dimethylformamide (DMF), can lead to unexpected products, demonstrating its potential for exploring novel chemical pathways. For instance, instead of the anticipated products, the reaction resulted in the formation of 8-dimethylamino-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones. This phenomenon highlights the complex behavior of the compound in chemical reactions and offers insights into its reactivity and potential applications in synthetic chemistry (Khaliullin & Shabalina, 2020).

Propriétés

IUPAC Name |

8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN4O3/c1-5-6-7-18-12(21)10-11(17(4)14(18)22)16-13(15)19(10)8(2)9(3)20/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCYESNSNYARDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C(N2C(C)C(=O)C)Br)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2486612.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2486613.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2486618.png)

![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2486620.png)

![8-hexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486621.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2486623.png)

![4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2486624.png)

![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486632.png)